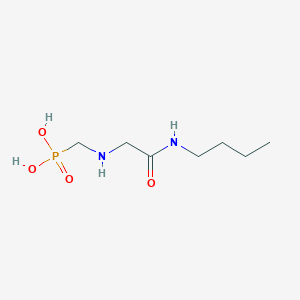
N-butyl-3-chloro-6-hydrazinylpyridazin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-3-chloro-6-hydrazinylpyridazin-4-amine is a chemical compound with a complex structure that includes a pyridazine ring substituted with a butyl group, a chlorine atom, and a hydrazine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3-chloro-6-hydrazinylpyridazin-4-amine typically involves multi-step organic reactions. One common method starts with the chlorination of a pyridazine derivative, followed by the introduction of a butyl group through nucleophilic substitution. The final step involves the addition of a hydrazine group under controlled conditions to ensure the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification through techniques like column chromatography.
化学反应分析
Types of Reactions
N-butyl-3-chloro-6-hydrazinylpyridazin-4-amine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form different nitrogen-containing functional groups.
Reduction: The compound can be reduced to modify the pyridazine ring or other substituents.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine group may yield azides or nitriles, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
N-butyl-3-chloro-6-hydrazinylpyridazin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a precursor for agrochemicals and dyes.
作用机制
The mechanism by which N-butyl-3-chloro-6-hydrazinylpyridazin-4-amine exerts its effects involves interactions with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The pyridazine ring and its substituents also play a role in modulating the compound’s activity and selectivity.
相似化合物的比较
Similar Compounds
3-chloro-6-hydrazinylpyridazine: Lacks the butyl group, which may affect its solubility and reactivity.
N-butyl-6-hydrazinylpyridazine: Similar structure but without the chlorine atom, leading to different chemical properties.
N-butyl-3-chloropyridazine: Lacks the hydrazine group, which significantly alters its biological activity.
Uniqueness
N-butyl-3-chloro-6-hydrazinylpyridazin-4-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties
属性
CAS 编号 |
61261-46-9 |
|---|---|
分子式 |
C8H14ClN5 |
分子量 |
215.68 g/mol |
IUPAC 名称 |
N-butyl-3-chloro-6-hydrazinylpyridazin-4-amine |
InChI |
InChI=1S/C8H14ClN5/c1-2-3-4-11-6-5-7(12-10)13-14-8(6)9/h5H,2-4,10H2,1H3,(H2,11,12,13) |
InChI 键 |
QBQMXVMQLWYBQE-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC1=CC(=NN=C1Cl)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]acridin-9(10H)-one](/img/structure/B14591880.png)


![(3S,4S)-3-Chloro-1-phenyl-4-[2-(phenylsulfanyl)phenyl]azetidin-2-one](/img/structure/B14591900.png)
![2,4,6-Trinitrophenol--3,6-dimethylbenzo[g]isoquinoline (1/1)](/img/structure/B14591902.png)


![N-[2-(Benzyloxy)cyclohexylidene]hydroxylamine](/img/structure/B14591917.png)
![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,6-dimethyl-3-phenyl-](/img/structure/B14591921.png)
![1-[(2-Phenyl-1,3-dioxaspiro[5.5]undecan-4-yl)methyl]piperidine](/img/structure/B14591925.png)
